Imazodan

Vue d'ensemble

Description

Synthesis Analysis

Imazodan was prepared through improved reaction conditions that increased the yield of acylation. A notable methodological improvement was the use of sodium methoxide instead of NaH in the condensation process, which is a critical step in the synthesis of this compound. This synthesis approach underscores the compound's complex chemical synthesis process and highlights the technical advancements in its production (Wan Wei, 1989).

Molecular Structure Analysis

Although direct studies on this compound's molecular structure analysis were not found in the current search, the synthesis process and chemical reactions involved in its production provide indirect insights into its molecular framework. This compound's effective synthesis, involving acylation and condensation, points towards a complex molecular structure that facilitates its biological activity, particularly in cardiotonic applications.

Chemical Reactions and Properties

The chemical properties of this compound, particularly its inhibition of platelet aggregation and potential selective suppression of thromboxane A_2 synthetase activity, are indicative of its complex chemical interactions within biological systems. These interactions are crucial for its pharmacological effects and are directly tied to its molecular structure and the specific functional groups involved in its chemical composition.

Physical Properties Analysis

The specific physical properties of this compound, such as solubility, melting point, and molecular weight, were not detailed in the accessed literature. However, these properties are typically crucial for understanding the drug's pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME) profiles, which are influenced by the compound's physical and chemical characteristics.

Chemical Properties Analysis

This compound's chemical properties, particularly its role as a potent inhibitor of phosphodiesterase III (PDE III) as seen in its effects on cAMP levels and PGI2 production in cultured bovine aortic endothelial cells, are significant. These properties underpin its mechanism of action as a cardiotonic agent, offering insights into how it may modulate cardiovascular functions through chemical pathways (Y. Jiang, K. Long, & M. Sheng, 1989).

Applications De Recherche Scientifique

Cardiotonic Properties : Imazodan (CI-914) has been shown to positively affect myocardial hemodynamics, suggesting its usefulness in treating congestive heart failure due to its inotropic, coronary vasodilator, and peripheral vasodilator properties (Steffen, Eldon, & Evans, 1986).

Clinical Trials in Heart Failure : Clinical trials, however, did not demonstrate significant benefits of this compound in improving exercise performance in patients with congestive heart failure compared to a placebo (Goldberg, Nicklas, & Goldstein, 1991).

Pharmacological Profile : In studies involving excised cardiac tissue and animals, this compound showed potential as an orally effective cardiotonic with a balance of positive inotropic and peripheral vasodilator activities, displaying a wide margin of cardiac safety (Evans et al., 1986).

Synthesis and Inhibitory Effects : The synthesis of this compound, as well as its inhibitory effects on rabbit platelet aggregation and thrombosis, has been documented, highlighting its potential in cardiovascular therapy (Wei, 1989).

Concerns in Chronic Heart Failure Treatment : Studies have noted concerns regarding the use of phosphodiesterase (PDE) inhibitors like this compound in chronic heart failure, as they may accelerate disease progression and provoke serious ventricular arrhythmias (Packer, 1989).

Discovery and Development : The discovery and development of this compound have provided valuable insights into the regulation of calcium homeostasis and contractile function in cardiac cells, contributing significantly to cardiovascular pharmacology (Weishaar, Kobylarz-Singer, & Klinkefus, 2005).

Population Pharmacokinetics : Population pharmacokinetic profiling has helped understand the influence of hemodynamic and hepatic status on this compound clearance in severe congestive heart failure patients (Olson, 1991).

Molecular-Level Studies : Molecular-level studies have revealed the specific action mechanisms of this compound, highlighting its selective inhibition on PDE isozymes in guinea pig cardiac muscle, thus contributing to understanding its pharmacodynamics (Lee, Kwon, & Zee, 1989).

Safety and Hazards

Mécanisme D'action

Target of Action

Imazodan primarily targets Phosphodiesterase III (PDE III) . PDE III is an enzyme that plays a crucial role in cardiac function by regulating the intracellular levels of cyclic adenosine monophosphate (cAMP), a messenger molecule that influences heart muscle contraction .

Mode of Action

This compound, as a PDE III inhibitor, prevents the breakdown of cAMP, leading to increased levels of cAMP within the cell . This increase enhances the contractility of the heart muscle without a concurrent increase in the risk of cardiac events . It’s worth noting that the effect of this compound can vary among different species.

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the regulation of cAMP and intracellular calcium concentrations . By inhibiting PDE III, this compound increases cAMP levels, which in turn enhances the activity of protein kinase A (PKA). PKA phosphorylates various proteins, leading to an increased influx of calcium ions through the slow channel and an increased rate of reuptake of calcium by the sarcoplasmic reticulum . This results in enhanced contractility of the heart muscle.

Pharmacokinetics

As a general rule, the pharmacokinetic properties of a drug can significantly impact its bioavailability and therapeutic efficacy

Result of Action

The primary result of this compound’s action is an increase in cardiac contractility . This is achieved without a concurrent increase in the risk of cardiac events, making it a significant improvement over classic positive inotropic agents . This enhanced contractility can help improve the symptoms of conditions like congestive heart failure.

Propriétés

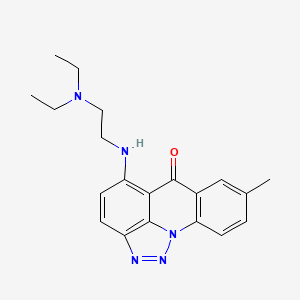

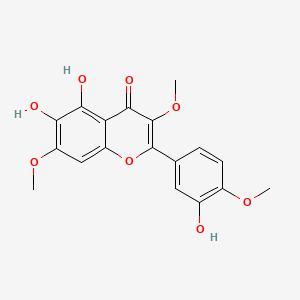

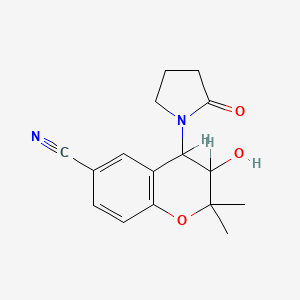

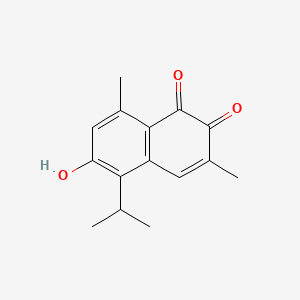

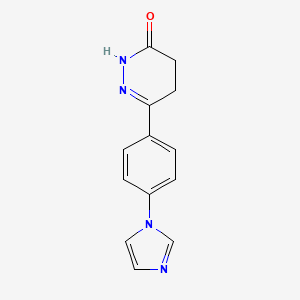

IUPAC Name |

3-(4-imidazol-1-ylphenyl)-4,5-dihydro-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O/c18-13-6-5-12(15-16-13)10-1-3-11(4-2-10)17-8-7-14-9-17/h1-4,7-9H,5-6H2,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXMYWVMXSWJFCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NN=C1C2=CC=C(C=C2)N3C=CN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

89198-09-4 (hydrochloride) | |

| Record name | Imazodan [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084243583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1045160 | |

| Record name | Imazodan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

84243-58-3 | |

| Record name | Imazodan [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084243583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imazodan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IMAZODAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6PVQ5VQW24 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.